molecular formula C14H23NO4 B6164236 2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid CAS No. 2306260-92-2

2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid

Cat. No. B6164236
CAS RN: 2306260-92-2
M. Wt: 269.3
InChI Key:
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Description

This compound is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .


Molecular Structure Analysis

The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 269.34 .

Mechanism of Action

The compound’s mechanism of action likely involves its role as a rigid linker in PROTACs, impacting the 3D orientation of the degrader and thus ternary complex formation .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation .

Future Directions

Given its role in PROTAC development, future research may focus on optimizing its properties for more effective targeted protein degradation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid' involves the protection of the amine group, followed by the formation of the spirocyclic ring system, and then deprotection of the amine group to yield the final product.", "Starting Materials": [ "2-aminoacetic acid", "tert-butyl chloroformate", "2-amino-1-butanol", "triethylamine", "acetic anhydride", "sodium bicarbonate", "methanol", "water" ], "Reaction": [ "Protection of the amine group of 2-aminoacetic acid with tert-butyl chloroformate and triethylamine to yield N-tert-butoxycarbonyl-2-aminoacetic acid", "Reaction of N-tert-butoxycarbonyl-2-aminoacetic acid with 2-amino-1-butanol in the presence of acetic anhydride and sodium bicarbonate to form the spirocyclic ring system", "Deprotection of the amine group with methanol and water to yield the final product, 2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid" ] }

CAS RN

2306260-92-2

Product Name

2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid

Molecular Formula

C14H23NO4

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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